molecular formula C7H13N3 B1327160 [2-(1H-pyrazol-1-yl)butyl]amine CAS No. 1173099-46-1

[2-(1H-pyrazol-1-yl)butyl]amine

Cat. No.: B1327160
CAS No.: 1173099-46-1
M. Wt: 139.2 g/mol
InChI Key: ZWOBJXUYGIUPGC-UHFFFAOYSA-N
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Description

[2-(1H-pyrazol-1-yl)butyl]amine: is a chemical compound with the molecular formula C7H13N3 . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Biochemical Analysis

Biochemical Properties

[2-(1H-pyrazol-1-yl)butyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the nitrogen atoms in the pyrazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or activating these enzymes . This compound has been shown to exhibit antibacterial, anti-inflammatory, and antioxidant properties . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins, leading to altered gene expression patterns . This modulation can result in changes in cellular metabolism, affecting processes such as energy production and biosynthesis. Additionally, this compound has been observed to induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s pyrazole ring can interact with enzyme active sites, leading to inhibition or activation . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under refrigerated conditions, maintaining its purity and activity . Prolonged exposure to certain conditions may lead to degradation, affecting its efficacy. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . Higher doses can lead to toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound may undergo oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, the compound’s physicochemical properties, such as solubility and lipophilicity, play a role in its localization and accumulation within tissues . Understanding these factors is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-pyrazol-1-yl)butyl]amine typically involves the reaction of pyrazole with a suitable butylamine derivative. One common method is the cyclocondensation reaction, where pyrazole is reacted with a butylamine derivative under controlled conditions to form the desired product . Another approach involves nucleophilic substitution reactions, where a halogenated butylamine is reacted with pyrazole in the presence of a base .

Industrial Production Methods

Industrial production of this compound often employs multicomponent one-pot procedures and transition-metal catalyzed reactions to improve yield and efficiency . These methods are advantageous as they reduce the number of steps and minimize the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

[2-(1H-pyrazol-1-yl)butyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Properties

IUPAC Name

2-pyrazol-1-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-7(6-8)10-5-3-4-9-10/h3-5,7H,2,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOBJXUYGIUPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302918
Record name β-Ethyl-1H-pyrazole-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173099-46-1
Record name β-Ethyl-1H-pyrazole-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173099-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Ethyl-1H-pyrazole-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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